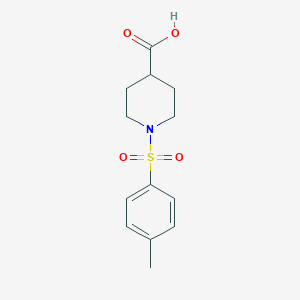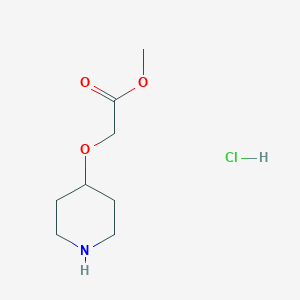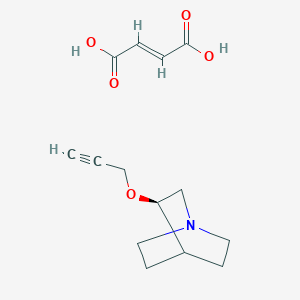
Talsaclidine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talsaclidine fumarate is a chemical compound that has been studied for its potential use in treating various neurological disorders. It belongs to a class of compounds known as M1 muscarinic receptor agonists, which are known to play a role in cognitive function and memory.
Mecanismo De Acción
Talsaclidine fumarate acts as an agonist at the M1 muscarinic receptor, which is known to play a role in cognitive function and memory. By activating this receptor, talsaclidine fumarate increases the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
Talsaclidine fumarate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using talsaclidine fumarate in lab experiments is its specificity for the M1 muscarinic receptor, which allows researchers to study the effects of activating this receptor on cognitive function and memory. One limitation of using talsaclidine fumarate in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
Future research on talsaclidine fumarate could focus on its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. It could also focus on developing more specific agonists for the M1 muscarinic receptor, which could have fewer side effects and be more effective in treating cognitive dysfunction. Additionally, research could focus on developing new methods for delivering talsaclidine fumarate to the brain, which could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
Talsaclidine fumarate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with 1,3-dibromopropane to form a diester intermediate. This intermediate is then reacted with methylamine to form the final product, talsaclidine fumarate.
Aplicaciones Científicas De Investigación
Talsaclidine fumarate has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.
Propiedades
Número CAS |
147025-54-5 |
|---|---|
Nombre del producto |
Talsaclidine fumarate |
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
Clave InChI |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
SMILES isomérico |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
SMILES canónico |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Sinónimos |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





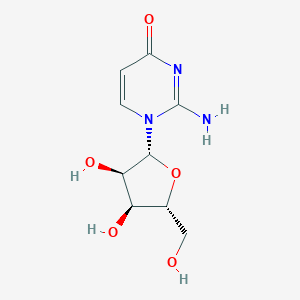

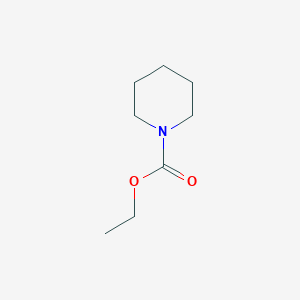
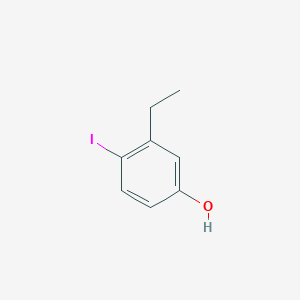
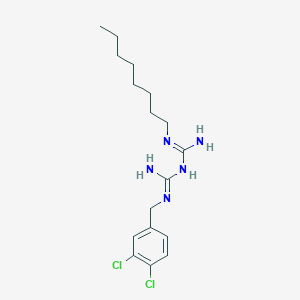

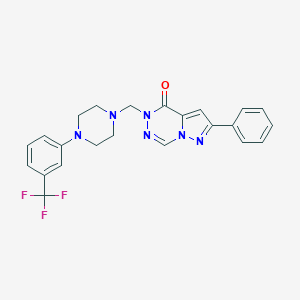
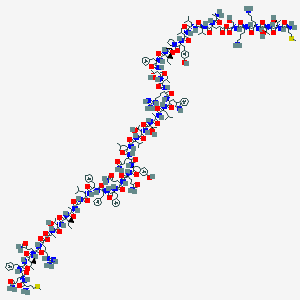
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)

